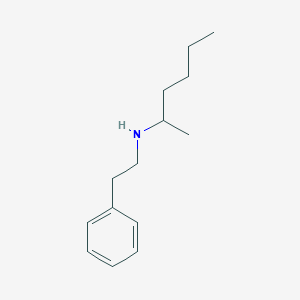

(Hexan-2-yl)(2-phenylethyl)amine

説明

(Hexan-2-yl)(2-phenylethyl)amine is a secondary amine characterized by a branched hexyl group (at the second carbon) and a 2-phenylethyl substituent. For instance, N-(2-phenylethyl) derivatives are often synthesized via nucleophilic substitution or acyl transfer reactions, as seen in the preparation of 2-cyano-N-(2-phenylethyl)acetamide (). Enzymatic cascades involving amine transaminases and acyl transferases, such as those used for synthesizing N-(hexan-2-yl)-2-methoxyacetamide (), might also be adapted for this compound.

Applications of (Hexan-2-yl)(2-phenylethyl)amine could span agrochemicals, pharmaceuticals, or specialty polymers, akin to the uses of 2,2-diphenylethan-1-amine ().

特性

分子式 |

C14H23N |

|---|---|

分子量 |

205.34 g/mol |

IUPAC名 |

N-(2-phenylethyl)hexan-2-amine |

InChI |

InChI=1S/C14H23N/c1-3-4-8-13(2)15-12-11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3 |

InChIキー |

ULXABLKHIVPWAT-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C)NCCC1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Comparison of Selected Amines

- Lipophilicity : The branched hexyl group in (Hexan-2-yl)(2-phenylethyl)amine enhances lipophilicity compared to 2,2-diphenylethan-1-amine, which has aromatic rigidity but lacks alkyl flexibility.

- Bioactivity : The 2-phenylethyl moiety is associated with plant defense mechanisms (), while amide derivatives (e.g., N-(2-phenylethyl)acetamide) often exhibit enhanced metabolic stability compared to amines.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | (Hexan-2-yl)(2-phenylethyl)amine | 2,2-Diphenylethan-1-amine | N-(2-phenylethyl)acetamide |

|---|---|---|---|

| Boiling Point (°C) | ~250 (estimated) | 285–290 | 310 (decomposes) |

| Solubility | Low in water, high in organics | Insoluble in water | Moderate in polar solvents |

| Stability | Air-sensitive (amine oxidation) | Stable under inert conditions | Hydrolytically stable |

- Stability : Secondary amines like (Hexan-2-yl)(2-phenylethyl)amine are prone to oxidation, necessitating inert storage, whereas amides (e.g., N-(2-phenylethyl)acetamide) exhibit greater hydrolytic stability ().

Research Findings and Implications

- Hybridizing this moiety with alkyl chains could balance lipophilicity and bioavailability.

- Synthetic Challenges : Enzymatic methods () offer green chemistry advantages but require optimization for secondary amines. Traditional routes () remain reliable but may involve harsher conditions.

- Biological Potential: Further studies should explore (Hexan-2-yl)(2-phenylethyl)amine’s role in stress response pathways, given the known activity of phenylethyl-containing metabolites ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。